molecular formula C23H16ClF3N4OS B14917332 (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14917332
M. Wt: 488.9 g/mol
InChI Key: CMCLZKWVRHOBMW-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a trifluoromethylphenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The chlorophenylthio group is introduced via a nucleophilic substitution reaction, where a chlorophenylthiol reacts with a suitable leaving group on the pyrazole ring. The final step involves the formation of the hydrazone by reacting the pyrazole derivative with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced pyrazole derivatives.

Scientific Research Applications

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride

Uniqueness

Compared to similar compounds, 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} is unique due to its combination of a pyrazole ring with both chlorophenylthio and trifluoromethylphenyl hydrazone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H16ClF3N4OS

Molecular Weight

488.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H16ClF3N4OS/c24-16-9-11-19(12-10-16)33-14-20-21(22(32)31(30-20)18-7-2-1-3-8-18)29-28-17-6-4-5-15(13-17)23(25,26)27/h1-13,30H,14H2

InChI Key

CMCLZKWVRHOBMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=C(C=C3)Cl)N=NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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